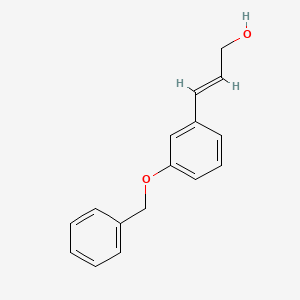

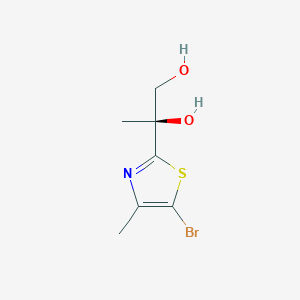

![molecular formula C17H14O B3105986 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one CAS No. 156086-78-1](/img/structure/B3105986.png)

2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one

Übersicht

Beschreibung

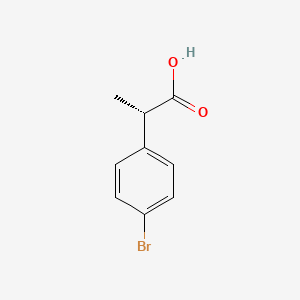

2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one is an organic compound . It contains a total of 32 atoms, including 14 Hydrogen atoms, 17 Carbon atoms, and 1 Oxygen atom . The molecule contains a total of 34 bonds, including 20 non-Hydrogen bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 ketone .

Synthesis Analysis

The synthesis of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one involves organic layers that are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one is complex, with a total of 34 bonds. This includes 20 non-Hydrogen bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 ketone .Chemical Reactions Analysis

2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one can participate in chemical reactions, such as the cyclization reactions of amides and γ-butyrolactones .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one include a density of 1.16±0.1 g/cm3 (Predicted), a melting point of 187-188 °C, a boiling point of 398.4±35.0 °C (Predicted), a flash point of 255.5°C, a vapor pressure of 4.61E-07mmHg at 25°C, and a refractive index of 1.631 .Wissenschaftliche Forschungsanwendungen

P2Y2 Receptor Ligands

The compound has been used in the design and synthesis of novel P2Y2 receptor ligands . The P2Y2 receptor has been implicated in a range of clinical conditions, including cystic fibrosis, dry eye syndrome, and cancer . The compound was used as a starting point for the development of two potent, novel P2Y2R antagonists .

Synthesis of 5H-Dibenzo[a,d]Cycloheptenes

A new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction has been achieved . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization in one pot .

Antioxidant Activity

A series of previously synthesized N-acylhydrazone derivatives bearing the 5H-dibenzo[a,d][7]annulene moiety were evaluated for antioxidant activity effect .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 2,8-Dimethyl-5H-dibenzoa,d

Mode of Action

The mode of action of 2,8-Dimethyl-5H-dibenzoa,d. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

The biochemical pathways affected by 2,8-Dimethyl-5H-dibenzoa,d. Understanding the downstream effects of these pathways would provide insights into the compound’s pharmacological effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,8-Dimethyl-5H-dibenzoa,d. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 2,8-Dimethyl-5H-dibenzoa,d

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compounda,d

Eigenschaften

IUPAC Name |

6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIHQHZFQCEZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

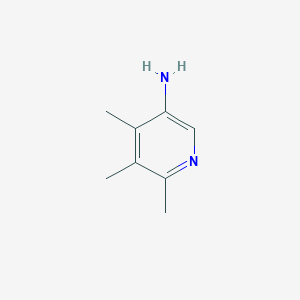

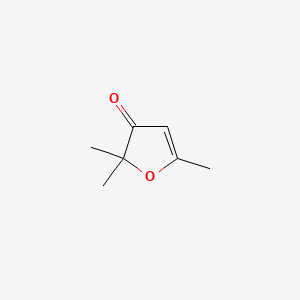

![5-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3105919.png)

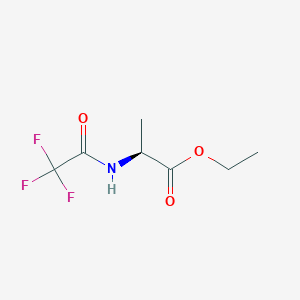

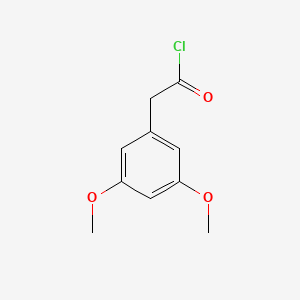

![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)

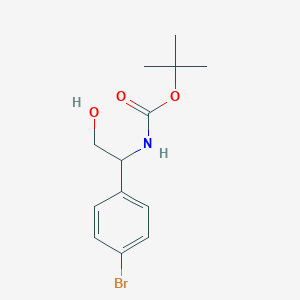

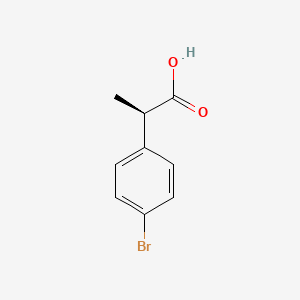

![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)

![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)